"Ethanamine, 2-(butylthio)-" chemical properties and structure
"Ethanamine, 2-(butylthio)-" chemical properties and structure
The following technical guide provides an in-depth analysis of Ethanamine, 2-(butylthio)- , also known as S-butylcysteamine . This document is structured for researchers and drug development professionals, focusing on chemical properties, synthesis protocols, and reactivity profiles.
Technical Profile: Ethanamine, 2-(butylthio)-
Synonyms: S-Butylcysteamine; 2-(Butylthio)ethylamine; 2-Aminoethyl butyl sulfide. CAS Registry Number: 3492-83-9 (Hydrochloride salt); Free base CAS is less commonly cited but distinct.
Introduction & Significance
Ethanamine, 2-(butylthio)- is a thioether-amine consisting of an ethylamine backbone substituted at the 2-position with a butylthio group. It belongs to the class of S-alkylated cysteamines .
In pharmaceutical research, this molecule is primarily investigated as a radioprotective agent . It is a structural analog of cysteamine (2-aminoethanethiol) and amifostine (WR-2721). Unlike free thiols, the thioether linkage in S-butylcysteamine modifies its lipophilicity and metabolic profile, potentially altering its tissue distribution and toxicity compared to the parent cysteamine. It also serves as a versatile bidentate ligand (N, S donor) in coordination chemistry.
Chemical Structure & Physiochemical Properties[1][2][3]
2.1 Molecular Architecture
The molecule features a flexible ethylene linker connecting a nucleophilic primary amine and a lipophilic butyl thioether. This amphiphilic structure allows it to interact with both aqueous biological environments and lipid membranes.
2.2 Physiochemical Data
Data below refers to the Hydrochloride salt (HCl) , the most stable and commercially available form, unless otherwise noted.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₅NS[1] · HCl | Free base: C₆H₁₅NS |
| Molecular Weight | 169.72 g/mol | Free base: 133.25 g/mol |
| Appearance | White to off-white hygroscopic solid | Free base is a foul-smelling liquid |
| Solubility | Soluble in water, ethanol, methanol | Insoluble in non-polar solvents (ether, hexane) |
| pKa (Amine) | ~10.5 (Predicted) | Typical for primary alkyl amines |
| Boiling Point | ~180–190°C (Predicted for free base) | Ethyl analog boils at 160°C; Butyl is higher |
| Hygroscopicity | High | Store under inert atmosphere (Argon/N₂) |
Synthesis & Manufacturing Protocols
3.1 Synthetic Routes
Two primary routes exist for the synthesis of 2-(butylthio)ethanamine:
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Nucleophilic Substitution (Preferred): Reaction of 2-chloroethylamine with butanethiol.
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Ring Opening: Reaction of aziridine (ethyleneimine) with butanethiol. Note: Route 2 involves highly toxic aziridine and is less favored for routine lab scale.
3.2 Detailed Protocol: Nucleophilic Substitution
This protocol describes the synthesis of the hydrochloride salt via the alkylation of butanethiol.
Reagents:
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2-Chloroethylamine hydrochloride (1.0 equiv)
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1-Butanethiol (1.1 equiv)
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Sodium Ethoxide (2.1 equiv) or NaOH (aq)
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Solvent: Absolute Ethanol (EtOH)
Step-by-Step Methodology:
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Preparation of Thiolate:
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In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium Ethoxide (2.1 equiv) in absolute ethanol under a nitrogen atmosphere.
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Rationale: Strong base is required to deprotonate the thiol (forming the nucleophilic thiolate) and neutralize the HCl from the chloroethylamine salt.
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Thiol Addition:
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Cool the solution to 0°C.
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Add 1-Butanethiol (1.1 equiv) dropwise over 20 minutes. Stir for 30 minutes to ensure complete formation of sodium butanethiolate.
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Alkylation:
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Add 2-Chloroethylamine hydrochloride (1.0 equiv) portion-wise to the stirring thiolate solution.
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Caution: Exothermic reaction. Maintain temperature < 10°C during addition.
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Reflux:
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Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
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Monitoring: Monitor consumption of thiol by TLC or GC-MS.
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Work-up & Purification:
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Cool to room temperature. Filter off the precipitated NaCl byproduct.
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Concentrate the filtrate under reduced pressure to remove ethanol.
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Acidification: Dissolve the oily residue in a minimum amount of dry diethyl ether. Add HCl in dioxane or bubble dry HCl gas until precipitation is complete.
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Recrystallization: Recrystallize the solid from Ethanol/Ether or Isopropanol to yield pure 2-(butylthio)ethanamine hydrochloride.
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Reactivity & Stability Profile
The molecule possesses two reactive centers: the sulfur atom (susceptible to oxidation) and the nitrogen atom (susceptible to acylation/alkylation).
4.1 Oxidation Sensitivity
The thioether group is prone to oxidation to the sulfoxide (R-S(=O)-R') and subsequently the sulfone (R-S(=O)₂-R').
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Implication: Solutions should be prepared fresh or stored with antioxidants (e.g., ascorbic acid) if used in biological assays.
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Detection: Oxidation products are readily detectable by shift in HPLC retention time or downfield shift in ¹H NMR of the S-CH₂ protons.
Applications in Drug Development
5.1 Radioprotection Mechanism
S-butylcysteamine functions as a "scavenger" radioprotector.
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Mechanism: It donates hydrogen atoms to repair radiation-induced DNA radicals (carbon-centered radicals).
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Comparison: While less potent than the free thiol (cysteamine), the S-butyl derivative exhibits better membrane permeability and a longer half-life due to the metabolic requirement to cleave the S-alkyl bond (dealkylation) to release the active free thiol in vivo.
5.2 Ligand Chemistry
The molecule acts as a hemilabile ligand. In platinum-based chemotherapy research, S-alkyl cysteamines are used to coordinate Pt(II), preventing irreversible binding to plasma proteins before the drug reaches the tumor site.
Safety & Handling (SDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Precautions:
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Odor Control: The free base has a potent, disagreeable skunk-like odor. Handle only in a functioning fume hood. Bleach (sodium hypochlorite) can be used to neutralize the odor on glassware.
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Storage: Hygroscopic. Store at -20°C under inert gas.
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References
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Synthesis of Thioethers: Organic Chemistry Portal. (n.d.). Synthesis of Sulfides. Retrieved from [Link]
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Radioprotection Context: National Institutes of Health (NIH). (2024). Comparative Analysis of Cystamine and Cysteamine as Radioprotectors. Retrieved from [Link]
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Homologous Series Properties: NIST Chemistry WebBook. (n.d.). Ethanamine, 2-(ethylthio)- Properties. Retrieved from [Link]
